Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate
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Overview
Description
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate is a chemical compound that belongs to the class of carbamates It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperidine derivative and ethyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Ensuring the availability and purity of starting materials.
Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.
Product Isolation: Using techniques like distillation or crystallization to isolate the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic processes.
Receptor Binding: It may bind to receptors on cell surfaces, triggering a cascade of intracellular events.
Comparison with Similar Compounds
Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl piperidin-4-ylcarbamate: Similar structure but with a tert-butyl group instead of ethyl groups.
tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate: Contains an additional ethyl group on the piperidine ring.
tert-Butyl (S)-(1-(piperidin-4-yl)ethyl)carbamate: Features a chiral center, making it stereochemically distinct.
Properties
CAS No. |
189938-89-4 |
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Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
ethyl N-ethyl-N-(4-piperidin-4-ylbutyl)carbamate |
InChI |
InChI=1S/C14H28N2O2/c1-3-16(14(17)18-4-2)12-6-5-7-13-8-10-15-11-9-13/h13,15H,3-12H2,1-2H3 |
InChI Key |
FPEZCBDUKLQETM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCCC1CCNCC1)C(=O)OCC |
Origin of Product |
United States |
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